molecular formula C7H6BrClO2 B6359434 2-Bromo-6-chloro-4-methoxyphenol CAS No. 1430808-29-9

2-Bromo-6-chloro-4-methoxyphenol

Cat. No. B6359434
CAS RN: 1430808-29-9
M. Wt: 237.48 g/mol
InChI Key: SOZDIINGBGIUAX-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrClO2 . It has a molecular weight of 237.48 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrClO2/c1-11-4-2-5 (8)7 (10)6 (9)3-4/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

While specific safety data for 2-Bromo-6-chloro-4-methoxyphenol is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Phenol derivatives like 2-Bromo-6-chloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives.

properties

IUPAC Name

2-bromo-6-chloro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZDIINGBGIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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